![molecular formula C17H30N2O4 B13764542 Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate CAS No. 7355-17-1](/img/structure/B13764542.png)
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(dimethylamino)ethyl] spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Méthodes De Préparation
The synthesis of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate typically involves multiple steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with 2-(dimethylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used as an intermediate in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can be compared with other spirocyclic compounds such as spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of dimethylamino groups in this compound provides unique chemical properties, making it distinct from other spirocyclic compounds .
Propriétés
Numéro CAS |
7355-17-1 |
|---|---|
Formule moléculaire |
C17H30N2O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate |
InChI |
InChI=1S/C17H30N2O4/c1-18(2)5-7-22-15(20)13-9-17(10-13)11-14(12-17)16(21)23-8-6-19(3)4/h13-14H,5-12H2,1-4H3 |
Clé InChI |
HRCLOAIQUFEBLK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



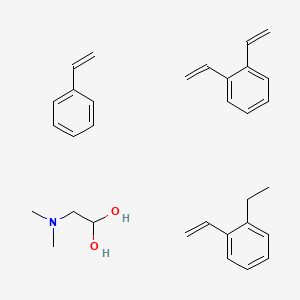

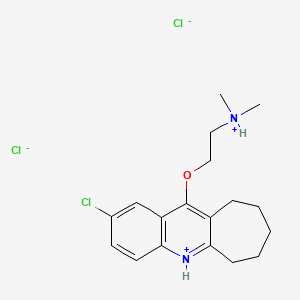
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
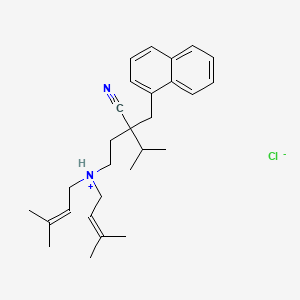

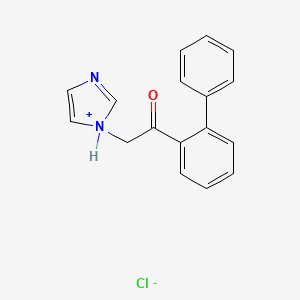

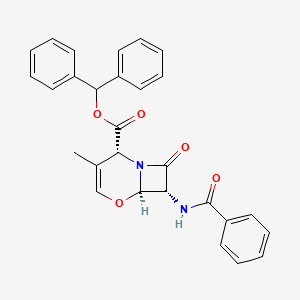
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)
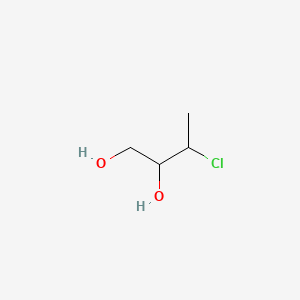
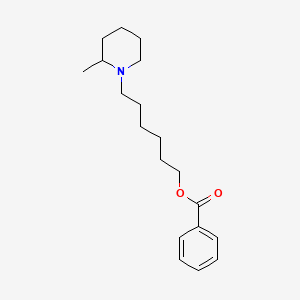
![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
